molecular formula C16H25NO B13990105 4-(3-Isopropoxyphenethyl)piperidine

4-(3-Isopropoxyphenethyl)piperidine

Cat. No.: B13990105
M. Wt: 247.38 g/mol
InChI Key: GYTCVXWNKPNGBF-UHFFFAOYSA-N
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Description

4-(3-Isopropoxyphenethyl)piperidine is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropoxyphenethyl)piperidine can be achieved through several methods. One common approach involves the construction of the piperidine ring via [3+3] cycloaddition methods . Another method includes the use of palladium and rhodium hydrogenation for the formation of piperidine derivatives . Additionally, intramolecular hydroamination reactions have been utilized to synthesize piperidine derivatives .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropoxyphenethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces fully saturated piperidine derivatives .

Mechanism of Action

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

4-[2-(3-propan-2-yloxyphenyl)ethyl]piperidine

InChI

InChI=1S/C16H25NO/c1-13(2)18-16-5-3-4-15(12-16)7-6-14-8-10-17-11-9-14/h3-5,12-14,17H,6-11H2,1-2H3

InChI Key

GYTCVXWNKPNGBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCC2CCNCC2

Origin of Product

United States

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